C16-ceramide
Overview
Description
C16-Ceramide, also known as N-palmitoyl-D-erythro-sphingosine, is a bioactive sphingolipid that plays a crucial role in cellular signaling. It is a member of the ceramide family, which are lipid molecules composed of sphingosine and a fatty acid. This compound is particularly significant due to its involvement in regulating cell cycle, apoptosis, and stress responses .
Preparation Methods
Synthetic Routes and Reaction Conditions: C16-Ceramide can be synthesized through various methods. One common approach involves the condensation of palmitoyl coenzyme A with sphingosine, catalyzed by ceramide synthase enzymes. The reaction typically occurs under physiological conditions, with the enzyme facilitating the formation of the amide bond between the fatty acid and sphingosine .
Industrial Production Methods: Industrial production of this compound often involves extraction from natural sources such as plant or animal tissues, followed by purification using chromatographic techniques. Advanced methods like supercritical fluid extraction and microwave-assisted extraction are also employed to enhance yield and purity .
Chemical Reactions Analysis
Types of Reactions: C16-Ceramide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form ceramide-1-phosphate, a reaction catalyzed by ceramide kinase.
Reduction: Reduction of this compound can yield dihydroceramide, which is further involved in cellular signaling pathways.
Substitution: Substitution reactions can occur at the hydroxyl group of the sphingosine backbone, leading to the formation of complex sphingolipids.
Common Reagents and Conditions:
Oxidation: Ceramide kinase and adenosine triphosphate (ATP) are commonly used.
Reduction: Reducing agents like sodium borohydride can be employed.
Substitution: Various acylating agents and catalysts are used depending on the desired product.
Major Products:
Ceramide-1-phosphate: Formed through oxidation.
Dihydroceramide: Formed through reduction.
Complex Sphingolipids: Formed through substitution reactions.
Scientific Research Applications
C16-Ceramide has diverse applications in scientific research:
Mechanism of Action
C16-Ceramide exerts its effects through several mechanisms:
Apoptosis Induction: this compound activates the p53 tumor suppressor by binding to its DNA-binding domain, leading to the accumulation and activation of p53, which in turn triggers apoptosis.
Insulin Resistance: this compound interferes with insulin signaling pathways, contributing to insulin resistance in metabolic diseases.
Stress Response: It is involved in cellular responses to nutrient and metabolic stress by modulating various signaling pathways.
Comparison with Similar Compounds
C18-Ceramide: Similar in structure but with an 18-carbon fatty acid chain. It also plays a role in apoptosis and cellular signaling.
C24-Ceramide: Contains a 24-carbon fatty acid chain and is involved in maintaining skin barrier function.
Dihydroceramide: A reduced form of ceramide that participates in similar signaling pathways but with distinct biological effects.
Uniqueness of C16-Ceramide: this compound is unique due to its specific interaction with the p53 tumor suppressor and its significant role in metabolic diseases. Its distinct acyl chain length also influences its biological activity and cellular localization, making it a critical molecule in various physiological and pathological processes .
Properties
IUPAC Name |
N-(1,3-dihydroxyoctadec-4-en-2-yl)hexadecanamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H67NO3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-33(37)32(31-36)35-34(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h27,29,32-33,36-37H,3-26,28,30-31H2,1-2H3,(H,35,38) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNKGFDKKRUKPY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CO)C(C=CCCCCCCCCCCCCC)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H67NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70865168 | |
Record name | N-(1,3-Dihydroxyoctadec-4-en-2-yl)hexadecanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70865168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
537.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24696-26-2 | |
Record name | C16 Ceramide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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